molecular formula C19H20BrF3N2O B3441129 1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3441129
M. Wt: 429.3 g/mol
InChI Key: XRVQZFQYDKMION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential in various areas of study, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the dopamine and serotonin systems. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several areas of future research for 1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the primary areas of research is the development of new drugs based on this compound. It has shown promising results in the treatment of various diseases, and further research may lead to the development of more effective treatments. Additionally, future research may focus on the mechanism of action of this compound and its potential in other areas of study, such as neuroscience and pharmacology.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential in various areas of scientific research. One of the primary applications of this compound is in medicinal chemistry, where it is used as a lead compound for the development of new drugs. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2O/c1-26-18-6-5-14(11-17(18)20)13-24-7-9-25(10-8-24)16-4-2-3-15(12-16)19(21,22)23/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVQZFQYDKMION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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